molecular formula C20H15N3O3S2 B4092743 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Cat. No.: B4092743
M. Wt: 409.5 g/mol
InChI Key: LXKDBBHZEAQRFY-UHFFFAOYSA-N
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Description

2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex heterocyclic compound that incorporates multiple functional groups, including thiadiazole, thiophene, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the chromeno-pyrrole structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-10(2)18-21-22-20(28-18)23-15(13-8-5-9-27-13)14-16(24)11-6-3-4-7-12(11)26-17(14)19(23)25/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKDBBHZEAQRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Reactant of Route 2
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Reactant of Route 3
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Reactant of Route 4
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Reactant of Route 5
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Reactant of Route 6
2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1-(THIOPHEN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

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